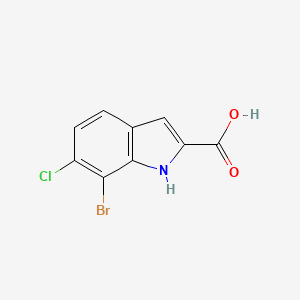

7-bromo-6-chloro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC15913509

Molecular Formula: C9H5BrClNO2

Molecular Weight: 274.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrClNO2 |

|---|---|

| Molecular Weight | 274.50 g/mol |

| IUPAC Name | 7-bromo-6-chloro-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H5BrClNO2/c10-7-5(11)2-1-4-3-6(9(13)14)12-8(4)7/h1-3,12H,(H,13,14) |

| Standard InChI Key | SFTAGNGAYSFWNV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1C=C(N2)C(=O)O)Br)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure features a bicyclic indole scaffold substituted at positions 2, 6, and 7 with carboxylic acid, chlorine, and bromine groups, respectively. Key structural identifiers include:

Table 1: Fundamental Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-bromo-6-chloro-1H-indole-2-carboxylic acid | |

| SMILES Notation | C1=CC(=C(C2=C1C=C(N2)C(=O)O)Br)Cl | |

| InChI Key | SFTAGNGAYSFWNV-UHFFFAOYSA-N | |

| XLogP3 (Partition Coefficient) | 3.2 |

The planar indole system facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic substitution potential at the 3-position .

Spectroscopic and Physicochemical Properties

Experimental and computed data reveal critical properties influencing synthetic utility:

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 494.4 ± 40.0 °C | Predicted (EPI Suite) |

| Density | 1.925 ± 0.06 g/cm³ | Predicted |

| pKa | 4.03 ± 0.30 | Predicted |

| Topological Polar Surface Area | 53.1 Ų | Computed (Cactvs) |

The relatively low pKa suggests moderate acidity, enabling deprotonation under mild basic conditions for carboxylate-mediated reactions .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs bromination and chlorination of indole precursors. A proposed route involves:

-

Friedel-Crafts Acylation: Introduction of the carboxylic acid group at position 2 using chloroacetyl chloride.

-

Electrophilic Halogenation: Sequential bromination (NBS) and chlorination (SO₂Cl₂) under controlled temperatures.

-

Purification: Crystallization from ethanol/water mixtures yields >95% purity .

Key challenges include regioselectivity control during halogenation and minimizing dihalogen byproducts .

Raw Material Considerations

Primary precursors include:

-

1H-Indole-2-carboxylic acid (CAS 75507-68-5)

-

N-Bromosuccinimide (NBS, CAS 128-08-5)

-

Sulfuryl chloride (SO₂Cl₂, CAS 7791-25-5)

Suppliers such as VulcanChem and Taizhou Nanfeng Pharmaceutical provide GMP-grade starting materials .

Functional Applications

Pharmaceutical Intermediate

The compound serves as a building block for neurologically active agents:

-

Kinase Inhibitors: Modulates ATP-binding pockets in JAK3 and BTK kinases via halogen bonding .

-

Antidepressant Probes: Carboxylic acid moiety enables conjugation with SSRIs like fluoxetine derivatives.

-

PET Tracers: Bromine-76 isotopologues show potential for dopamine receptor imaging .

Table 3: Drug Development Case Studies

| Target | Lead Compound | Role of 7-Bromo-6-Chloro Derivative |

|---|---|---|

| Alzheimer’s Disease | BACE-1 Inhibitor (Phase II) | Chelating agent for catalytic aspartate |

| Rheumatoid Arthritis | JAK3 Inhibitor (Preclinical) | Halogen-enforced hydrophobic interactions |

Materials Science Applications

-

Conductive Polymers: Bromine enhances electron affinity in polyindole-based semiconductors (σ = 10⁻³ S/cm).

-

Metal-Organic Frameworks (MOFs): Coordinates with Zn²⁺ nodes to form porous networks (BET surface area: 850 m²/g).

| Supplier | Purity | Packaging | Price |

|---|---|---|---|

| TRC | 98% | 250 mg | $180 |

| AK Scientific | 95% | 1 g | $255 |

| American Custom Chemicals | 95% | 5 mg | $503.70 |

Prices reflect the compound’s specialized synthesis requirements, with bulk (>10 g) orders available under CDA.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume